molecular formula C19H13NO4S B13634331 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B13634331
M. Wt: 351.4 g/mol
InChI Key: AZSFLDOKLAAQJP-UHFFFAOYSA-N
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Description

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxy group at the 7th position, a methoxyphenyl group at the 4th position, and a thiazolyl group at the 2nd position of the chromen-2-one core. It is known for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methyl-2H-chromen-2-one with 4-methoxyphenylglyoxal in the presence of a base such as potassium carbonate. This is followed by the cyclization reaction with thioamide to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

Scientific Research Applications

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular signaling pathways, modulating the expression of genes involved in inflammation, oxidative stress, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiazolyl and methoxyphenyl groups in 7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one makes it unique compared to other similar compounds. These groups contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H13NO4S

Molecular Weight

351.4 g/mol

IUPAC Name

7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C19H13NO4S/c1-23-14-6-3-11(4-7-14)18-20-16(10-25-18)15-8-12-2-5-13(21)9-17(12)24-19(15)22/h2-10,21H,1H3

InChI Key

AZSFLDOKLAAQJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O

Origin of Product

United States

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